5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are obtained through oxidation of tosylhydrazones. These tricyclic heterocycles were yielded in good conditions, highlighting a method for creating fused heterocycles from simpler pyrrole derivatives (H. A. A. El-Nabi, 2004).
Docking and QSAR Studies for Kinase Inhibitors
Another application involves docking and QSAR studies on derivatives of 1H-pyrrolo[2,3-b]pyridin-4-yloxy compounds as c-Met kinase inhibitors. This research helps understand the molecular features contributing to inhibitory activity and predict the biological activities of these inhibitors, offering insights into their potential therapeutic applications (Julio Caballero et al., 2011).
Fluorescent Chemosensor for Iron Ions
New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores were synthesized for high selectivity sensing of Fe3+/Fe2+ cations. These compounds demonstrate potential for bioimaging applications, especially in detecting iron ions within living cells, showcasing the versatility of pyrrolopyridine derivatives in developing new diagnostic tools (Pampa Maity et al., 2018).
Synthesis of Pharmaceutical Intermediates
A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, highlights the significance of pyrrolopyridine derivatives in drug development. This process involved a regioselective chlorination and coupling of building blocks, demonstrating the compound's relevance in the pharmaceutical industry (Xin Wang et al., 2006).
Radiopharmaceutical Applications
[18F]MK-6240, a novel radiopharmaceutical for detecting human neurofibrillary tangles, is synthesized using fluorine-18-labelled pyrrolopyridine derivatives. This compound is critical for positron emission tomography (PET) imaging studies, aiding in the diagnosis and understanding of neurodegenerative diseases (T. Collier et al., 2017).
Future Directions
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is ongoing. These compounds are being developed as potential inhibitors of FGFR, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
properties
IUPAC Name |
5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHEBFJXCNXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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